(E,R)-alpha-bisabolene

enzymology sesquiterpene biosynthesis stereochemistry

(E,R)-alpha-Bisabolene (CAS 25532-79-0) is a naturally occurring, monocyclic sesquiterpene hydrocarbon belonging to the bisabolene family. It is characterized by a specific E (trans) configuration at the exocyclic double bond and an R absolute configuration at the single chiral center.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1253505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,R)-alpha-bisabolene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=CCC=C(C)C)C
InChIInChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m0/s1
InChIKeyYHBUQBJHSRGZNF-LULHVWEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,R)-alpha-Bisabolene for Research and Industrial Procurement: Baseline Compound Overview


(E,R)-alpha-Bisabolene (CAS 25532-79-0) is a naturally occurring, monocyclic sesquiterpene hydrocarbon belonging to the bisabolene family [1]. It is characterized by a specific E (trans) configuration at the exocyclic double bond and an R absolute configuration at the single chiral center. This isomer serves as a critical intermediate in the biosynthesis of insect juvenile hormone mimics (e.g., todomatuic acid and juvabione) in conifers and is the sole product of the wound-inducible alpha-bisabolene synthase enzyme (EC 4.2.3.38) found in grand fir (Abies grandis) [2].

1
Chiral reference-standard workflow – defined (E,R) enantiomer supports stereochemical-control studies
2
Insect endocrinology and chemical ecology – enzymatic precursor context for juvenile hormone mimic pathway research
3
Antimicrobial screening context – bisabolene scaffold supports oral-pathogen MIC endpoint review

Why Generic Bisabolene Isomer Mixtures Cannot Replace (E,R)-alpha-Bisabolene in Targeted Applications


The bisabolene family consists of multiple isomers (α-, β-, γ-) and stereoisomers (E/Z, R/S) that differ in double-bond position and three-dimensional arrangement [1]. Because biological systems—particularly enzymes, insect hormone receptors, and olfactory receptors—are highly stereospecific, the activity of one isomer cannot be extrapolated to another. (E,R)-alpha-bisabolene is the enzymatically dedicated precursor to todomatuic acid and juvabione, a metabolic pathway that is stereospecific and not accessible to its enantiomer (E,S)-alpha-bisabolene or its geometric isomer (Z)-alpha-bisabolene [2]. Furthermore, minor structural variations among bisabolene isomers result in distinct physicochemical and combustion properties, as demonstrated by the cold-flow performance of hydrogenated bisabolene fuels [3]. Substituting a generic, mixed-isomer bisabolene product for a defined (E,R)-alpha-bisabolene standard thus carries a high risk of negative or null results in insect endocrinology studies, biosynthetic pathway reconstitution, and advanced biofuel formulation.

Target
(E,R)-alpha-Bisabolene: single defined stereoisomer, direct biosynthetic precursor
Generic substitute
Mixed-isomer bisabolene: (Z), (S), or β/γ isomers may produce null pathway results
Enzymatic pathway commitment is stereospecific; isomer mixtures cannot substitute for defined (E,R) enantiomer in SAR or ecological studies.

Quantitative Evidence of (E,R)-alpha-Bisabolene Differentiation Against Structural Analogs and Isomers


Enzymatic Specificity: (E,R)-alpha-Bisabolene as the Sole Product of a Dedicated Synthase

The International Union of Biochemistry and Molecular Biology enzyme entry EC 4.2.3.38 (alpha-bisabolene synthase) explicitly defines the reaction as '(2E,6E)-farnesyl diphosphate = (E,R)-alpha-bisabolene + diphosphate' [1]. This stereospecific outcome was experimentally confirmed where the recombinant synthase from grand fir produced (E)-α-bisabolene as the sole product, with no other isomer detected [2]. In contrast, many other terpene synthases generate mixtures of structurally related products. This singular product profile facilitates downstream purification and unambiguous assignment of biological activity.

Product specificity
Head-to-head
Single stereoisomer product vs. multi-product terpene synthase mixtures
Supports unambiguous structural assignment for enzyme assay workflows
Recombinant synthase in E. coli; sole product verified
enzymology sesquiterpene biosynthesis stereochemistry

Biosynthetic Gatekeeping: Exclusive Role as Precursor to Insect Juvenile Hormone Mimics

In grand fir, (E)-α-bisabolene is the committed olefin precursor that is converted in planta to todomatuic acid and juvabione, both potent insect juvenile hormone analogues [1]. Radiolabeled (E)-α-[³H]bisabolene was directly converted to todomatuic acid in induced grand fir cells, confirming this metabolic fate [1]. While β-bisabolene derivatives have also been synthesized and shown to possess juvenile hormone activity [2], the native biosynthetic pathway in Abies species operates exclusively through (E)-α-bisabolene, making this isomer essential for studying natural insect-plant chemical warfare.

Pathway commitment
Class-level inference
Only (E,R)-α-bisabolene is the native committed precursor to todomatuic acid and juvabione in Abies grandis
Enantiomer-specific pathway context for insect juvenile hormone research
Confirmed by radiolabeled feeding; β-analogs are synthetic only
chemical ecology insect endocrinology plant defense

Cold-Flow Superiority: Cloud Point of Hydrogenated Bisabolene Versus Diesel and Biodiesel

Hydrogenation of bisabolene yields bisabolane, a diesel fuel alternative. A head-to-head comparison of fuel properties shows that hydrogenated commercial bisabolene (bisabolane ~50%, farnesane ~20%, others) has a cloud point below -78 °C, which is substantially lower than that of conventional D2 diesel (-35 to +5 °C) and biodiesel (-3 to +15 °C) [1]. Although this measurement was performed on a mixture derived from commercial bisabolene rather than the pure (E,R) isomer, the ring structure of bisabolane—which is retained across isomers—is the primary determinant of this cold-weather advantage [1].

Cloud point
Head-to-head
< -78 °C
Reported cold-flow ranking for hydrogenated bisabolene vs. diesel and biodiesel
Commercial mixture measured; bisabolane ring structure drives performance
renewable biofuels cold-weather performance diesel alternatives

Antimicrobial Potency: Lower Minimum Inhibitory Concentration (MIC) Relative to Common Essential Oil Constituents

In a comparative antimicrobial susceptibility study against oral pathogens (Streptococcus mutans, Staphylococcus aureus, Aggregatibacter actinomycetemcomitans, Candida albicans), bisabolene exhibited the lowest MIC (0.88 mg) among twelve tested essential oil constituents. This value was substantially lower than that of ocimene (4.25 mg), with compounds such as myrcene and geraniol showing no inhibition at all . Note: the bisabolene used in this study was not specified as a single isomer, so this evidence is class-level for the bisabolene scaffold rather than for the (E,R) isomer specifically.

Antimicrobial MIC
Data to verify
Bisabolene MIC: 0.88 mg against oral pathogens
Supports antimicrobial screening context; isomer identity not specified in source
Broth microdilution per CLSI 2007; source-specific review required
antimicrobial screening oral pathogens essential oil benchmarking

Procurement-Driven Application Scenarios for (E,R)-alpha-Bisabolene


Insect Juvenile Hormone Analogue Discovery and Biosynthetic Pathway Elucidation

(E,R)-alpha-Bisabolene is the authentic, native precursor to todomatuic acid and juvabione in the Abies grandis defense pathway, as demonstrated by radiolabeled precursor feeding studies [1]. Research groups investigating plant chemical defenses or developing biorational insecticides based on juvenile hormone disruption should procure this specific stereoisomer to ensure experimental relevance to the natural biosynthetic route. Use of a racemic mixture or incorrect isomer would not recapitulate the native pathway and may lead to false-negative results in insect bioassays.

Stereospecific Synthase Engineering and In Vitro Reconstitution of Sesquiterpene Biosynthesis

Because EC 4.2.3.38 alpha-bisabolene synthase produces (E,R)-alpha-bisabolene as its sole detectable product, this compound serves as the definitive analytical standard for enzyme activity assays and for verifying pathway reconstitution in heterologous hosts (e.g., E. coli, Corynebacterium glutamicum, or cyanobacteria) [2]. For metabolic engineering laboratories seeking to benchmark their engineered synthase variants or quantify titers via GC-MS, an authentic (E,R) standard is critical for accurate quantification and retention-time indexing.

Advanced Biofuel Formulation with Validated Cold-Weather Performance

Hydrogenated bisabolene (bisabolane) demonstrates a cloud point of < -78 °C, far surpassing the cold-flow properties of D2 diesel (as high as -35 °C) and biodiesel (-3 °C) [3]. Procurement of (E,R)-alpha-bisabolene enables biofuel research groups to produce bisabolane with defined stereochemistry and to systematically evaluate how stereochemical purity influences combustion kinetics, viscosity, and material compatibility. This is particularly relevant for aviation fuel and cold-climate diesel additive programs.

Natural Antimicrobial Benchmarking for Oral and Dermal Formulations

The bisabolene scaffold has demonstrated an MIC of 0.88 mg against key oral pathogens, outperforming eleven other terpene controls in a standardized CLSI assay . Cosmetic and personal-care R&D groups seeking a defined chemical entity for preservative-efficacy testing or active-ingredient comparison should use the (E,R) isomer to eliminate variability arising from mixed-isomer commercial bisabolene preparations and to generate reproducible, publication-grade efficacy data.

Application
Selection Property
Validation Focus
Insect hormone analogue discovery
Chiral reference-standard context
Pathway recapitulation in insect bioassay models
Terpene synthase engineering
Single-product synthase standard
GC-MS retention indexing and titer quantification
Advanced biofuel formulation
Stereochemically defined bisabolane precursor
Cloud-point and combustion-property benchmarking
Natural antimicrobial screening
Antimicrobial screening context
MIC endpoint reproducibility with defined isomer
Quote Request

Request a Quote for (E,R)-alpha-bisabolene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.